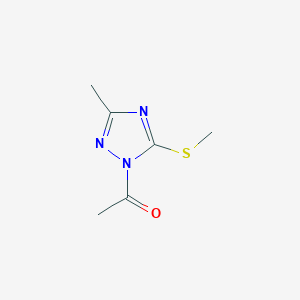
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 3-methyl-5-(methylthio)-1H-1,2,4-triazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazoles.
Scientific Research Applications
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its biological activity.
Comparison with Similar Compounds
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone can be compared with other triazole derivatives such as:
1-(3-Methyl-1H-1,2,4-triazol-1-yl)ethanone: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)propanone: Has a longer alkyl chain, which may affect its solubility and interaction with biological targets.
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)butanone: Further extension of the alkyl chain, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-(3-methyl-5-methylsulfanyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C6H9N3OS/c1-4-7-6(11-3)9(8-4)5(2)10/h1-3H3 |
InChI Key |
AZXSPDPOPRMCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)SC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)
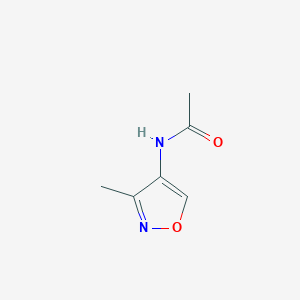
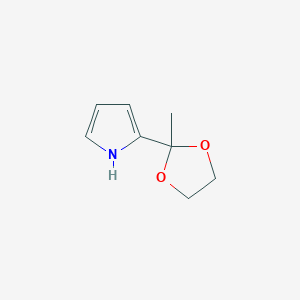
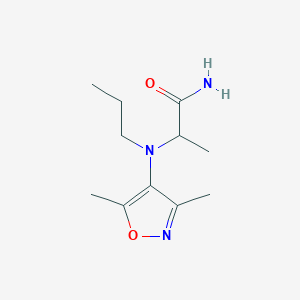
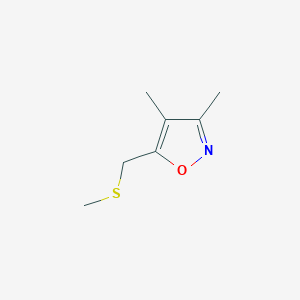
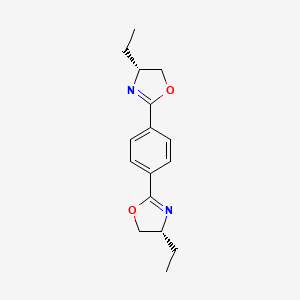
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
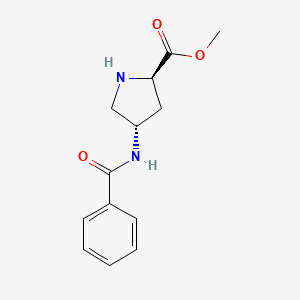
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
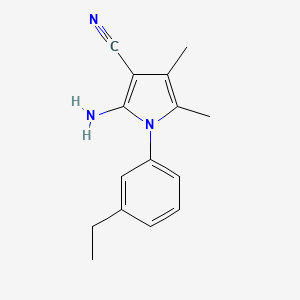
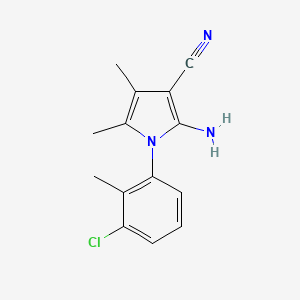
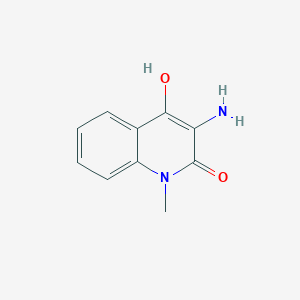
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
